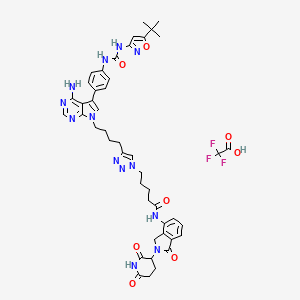
PF15 (Tfa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF15 (TFA) is a proteolysis-targeting chimera (PROTAC) compound that targets FLT3 kinase and cereblon (CRBN). It exhibits selective degradation of FLT3-ITD with a degradation concentration 50 (DC50) of 76.7 nanomolar. This compound potently suppresses proliferation in FLT3-ITD-positive cells, reduces phosphorylation levels of FLT3 and STAT5, and demonstrates inhibition of tumor growth in murine leukemia models .
Preparation Methods
Synthetic Routes and Reaction Conditions
PF15 (TFA) is synthesized by connecting FLT3 kinase ligand and CRBN ligand through a linker. The synthesis involves multiple steps, including the preparation of the ligands, the linker, and their subsequent coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the successful formation of the desired product .
Industrial Production Methods
The industrial production of PF15 (TFA) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
PF15 (TFA) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert PF15 (TFA) into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of PF15 (TFA) .
Scientific Research Applications
PF15 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation and understanding the mechanisms of proteolysis.
Biology: Employed in research on cell signaling pathways and the role of FLT3 kinase in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating leukemia and other cancers by targeting FLT3-ITD-positive cells.
Industry: Utilized in the development of new drugs and therapeutic agents targeting specific proteins .
Mechanism of Action
PF15 (TFA) exerts its effects by selectively degrading FLT3-ITD protein. The compound binds to FLT3 kinase and cereblon, forming a ternary complex that recruits the ubiquitin-proteasome system. This leads to the ubiquitination and subsequent degradation of FLT3-ITD, resulting in reduced phosphorylation levels of FLT3 and STAT5. The inhibition of these signaling pathways suppresses the proliferation of FLT3-ITD-positive cells and inhibits tumor growth .
Comparison with Similar Compounds
Similar Compounds
PROTAC IRAK3 Degrade-1: A selective and potent IRAK3 degrader.
PROTAC TG2 Degrader-1: Targets tissue transglutaminase (TG2).
PROTAC BRD9 Degrader-3: A bifunctional degrader targeting BRD9.
Uniqueness of PF15 (TFA)
PF15 (TFA) is unique due to its high selectivity for FLT3-ITD and its potent anti-proliferative effects on FLT3-ITD-positive cells. Its ability to reduce phosphorylation levels of FLT3 and STAT5 and inhibit tumor growth in murine leukemia models distinguishes it from other similar compounds .
Properties
Molecular Formula |
C46H50F3N13O8 |
|---|---|
Molecular Weight |
970.0 g/mol |
IUPAC Name |
5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H49N13O6.C2HF3O2/c1-44(2,3)34-21-35(53-63-34)50-43(62)48-27-15-13-26(14-16-27)30-23-55(40-38(30)39(45)46-25-47-40)19-6-4-9-28-22-56(54-52-28)20-7-5-12-36(58)49-32-11-8-10-29-31(32)24-57(42(29)61)33-17-18-37(59)51-41(33)60;3-2(4,5)1(6)7/h8,10-11,13-16,21-23,25,33H,4-7,9,12,17-20,24H2,1-3H3,(H,49,58)(H2,45,46,47)(H,51,59,60)(H2,48,50,53,62);(H,6,7) |
InChI Key |
UBUIPNHJWCIQPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN(C4=NC=NC(=C34)N)CCCCC5=CN(N=N5)CCCCC(=O)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















